molecular formula C5H11NO B065571 3-Aminopent-4-en-1-ol CAS No. 175431-85-3

3-Aminopent-4-en-1-ol

Cat. No.: B065571
CAS No.: 175431-85-3
M. Wt: 101.15 g/mol
InChI Key: FZXLYJICRBQJMA-UHFFFAOYSA-N
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Biological Activity

3-Aminopent-4-en-1-ol is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure and functional groups contribute to various biological activities, making it a subject of ongoing investigation. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C5_5H11_{11}NO
  • Molecular Weight: 101.15 g/mol
  • IUPAC Name: this compound
  • CAS Number: 175431-85-3
  • Canonical SMILES: C=CC(CCO)N

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including proteins and nucleic acids. The compound may influence cellular processes such as apoptosis, cell cycle regulation, and DNA repair mechanisms. Notably, it has been studied for its potential role in modulating the p53 pathway, a critical regulator in cancer biology.

Biological Activities

  • Anticancer Activity
    • Research indicates that this compound may have anticancer properties by inducing apoptosis in cancer cells. It has been shown to activate the p53 pathway, leading to cell cycle arrest and programmed cell death in certain cancer types .
    • A study demonstrated that the compound selectively targets cancer cells with dysfunctional p53 pathways, providing a potential therapeutic avenue for treating resistant cancers .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity
    • Some investigations have reported antimicrobial properties of this compound against various bacterial strains. The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, although further studies are needed to elucidate the exact mechanisms .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis via p53 pathway activation
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialExhibits activity against specific bacterial strains

Notable Research Findings

  • Study on Cancer Cell Lines
    • In vitro studies using various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, particularly in cells with mutated p53 genes. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting these mutations .
  • Neuroprotection Research
    • A study focusing on neuroprotection found that this compound significantly decreased markers of oxidative stress and inflammation in cultured neuronal cells exposed to neurotoxic agents. These findings suggest its potential use in therapies aimed at neurodegenerative disorders .
  • Antimicrobial Testing
    • A series of antimicrobial assays revealed that this compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial membrane integrity .

Properties

IUPAC Name

3-aminopent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-5(6)3-4-7/h2,5,7H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXLYJICRBQJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573761
Record name 3-Aminopent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175431-85-3
Record name 3-Aminopent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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